2-Methyl-3-[[(3-methyloxetan-3-yl)methylamino]methyl]oxolan-3-ol
Description
2-Methyl-3-[[(3-methyloxetan-3-yl)methylamino]methyl]oxolan-3-ol is a complex organic compound characterized by its unique structure, which includes an oxetane ring and an oxolane ring
Properties
IUPAC Name |
2-methyl-3-[[(3-methyloxetan-3-yl)methylamino]methyl]oxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-9-11(13,3-4-15-9)6-12-5-10(2)7-14-8-10/h9,12-13H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVIILBZMKIALKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCO1)(CNCC2(COC2)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-[[(3-methyloxetan-3-yl)methylamino]methyl]oxolan-3-ol typically involves multiple steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through the reaction of an appropriate epoxide with a base such as sodium hydride (NaH) in the presence of a suitable solvent like tetrahydrofuran (THF).
Aminomethylation: The next step involves the introduction of the aminomethyl group. This can be achieved by reacting the oxetane derivative with formaldehyde and a primary amine under acidic conditions.
Formation of the Oxolane Ring: The final step involves the cyclization to form the oxolane ring. This can be done by treating the intermediate with a suitable acid catalyst under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-[[(3-methyloxetan-3-yl)methylamino]methyl]oxolan-3-ol can undergo various types of chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to reduce any double bonds or functional groups.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles such as halides or alkoxides can replace the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Halides (e.g., NaCl), alkoxides (e.g., NaOCH₃)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Halogenated compounds, ethers
Scientific Research Applications
2-Methyl-3-[[(3-methyloxetan-3-yl)methylamino]methyl]oxolan-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty polymers and materials with unique mechanical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-3-[[(3-methyloxetan-3-yl)methylamino]methyl]oxolan-3-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The oxetane and oxolane rings can provide rigidity and specific spatial orientation, which can be crucial for binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-3-oxetanemethanol: Similar in structure but lacks the aminomethyl group and oxolane ring.
3-Hydroxymethyl-3-methyloxetane: Similar oxetane ring but different functional groups.
3,3-Dimethyloxetane: Lacks the aminomethyl and oxolane functionalities.
Uniqueness
2-Methyl-3-[[(3-methyloxetan-3-yl)methylamino]methyl]oxolan-3-ol is unique due to the presence of both oxetane and oxolane rings, along with the aminomethyl group. This combination of structural features imparts unique chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
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